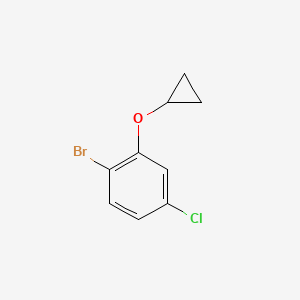
1-Bromo-4-chloro-2-cyclopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-chloro-2-cyclopropoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available 4-chlorophenol.
Cyclopropylation: The first step involves the introduction of the cyclopropoxy group. This can be achieved by reacting 4-chlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate.
Bromination: The final step involves the bromination of the intermediate compound. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-cyclopropoxy-4-chloro-2-aminobenzene can be formed.
Oxidation Products: Products like 1-bromo-4-chloro-2-cyclopropoxybenzoic acid.
Reduction Products: Dehalogenated compounds such as 1-cyclopropoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-chloro-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on biomolecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-4-chloro-2-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
1-bromo-4-chloro-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-8-4-1-6(11)5-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI-Schlüssel |
KJQGPZGQXUTSAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


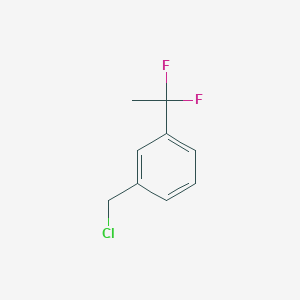
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
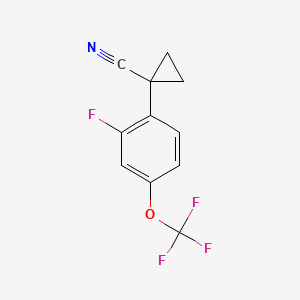
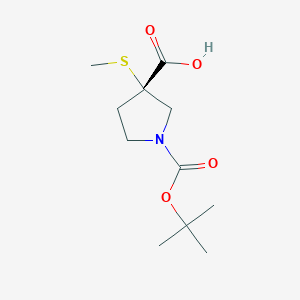
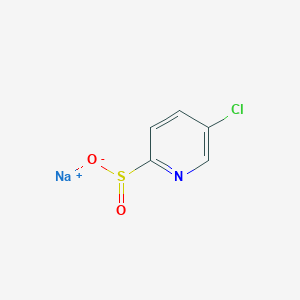
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)

![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)

![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)

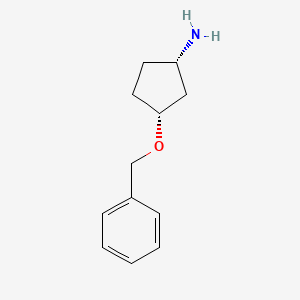

![[4-(Ethenyloxy)phenyl]boronic acid](/img/structure/B11754691.png)
